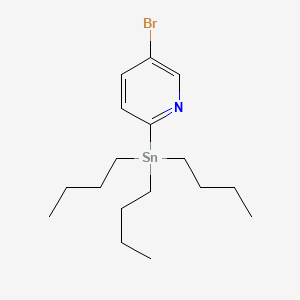

5-Bromo-2-(tributylstannyl)pyridine

Beschreibung

Significance of Pyridine-Based Stannanes as Synthetic Intermediates

Pyridine-based stannanes, or stannylpyridines, are highly significant synthetic intermediates primarily due to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgnih.gov This reaction allows for the coupling of the stannane (B1208499) with a variety of organic halides or triflates, enabling the construction of complex molecular architectures. The tributylstannyl group is particularly favored because tributyltin compounds often exhibit good stability, being tolerant to a wide range of functional groups and reaction conditions, including exposure to air and moisture, which is a notable advantage over other highly reactive organometallic reagents. thermofisher.comwikipedia.org

The primary utility of stannylpyridines lies in their capacity to act as a nucleophilic pyridine (B92270) source. This allows for the introduction of the pyridyl group into various organic frameworks, a crucial step in the synthesis of numerous target molecules. For instance, they are instrumental in the synthesis of bipyridines, which are fundamental ligands in coordination chemistry and catalysis, as well as key components in supramolecular chemistry and materials science. mdpi.com The reaction between a stannylpyridine and a halopyridine is a common strategy for constructing bipyridine units. Furthermore, the versatility of the Stille coupling enables the use of stannylpyridines in the synthesis of complex natural products and biologically active molecules. wikipedia.orgmdpi.comnih.govnih.gov

Overview of the Distinctive Reactivity Profiles of Halogenated Organostannyl Pyridines

The reactivity of halogenated organostannyl pyridines is a subject of considerable interest as it offers the potential for sequential, site-selective functionalization. The presence of both a halogen atom (a site for oxidative addition in palladium catalysis) and an organostannyl group (a site for transmetalation) on the same pyridine ring creates a bifunctional reagent with a distinctive reactivity profile. The relative reactivity of these two sites is influenced by a combination of electronic and steric effects, as well as the specific reaction conditions employed. rsc.orgresearchgate.net

The pyridine ring itself is electron-deficient, a property that is further modulated by the presence of a halogen substituent. researchgate.net The position of the halogen relative to the nitrogen atom and the stannyl (B1234572) group is critical in determining the molecule's reactivity. In the case of 5-Bromo-2-(tributylstannyl)pyridine, the bromine atom is at the 5-position, and the tributylstannyl group is at the 2-position. The electron-withdrawing nature of the pyridine nitrogen influences the electron density around the ring, affecting the ease of both the C-Br bond cleavage via oxidative addition and the C-Sn bond cleavage during transmetalation. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive towards oxidative addition than a C-Cl bond, and the rate of transmetalation from the organostannane can be tuned by the choice of ligands on the palladium catalyst and additives. chemicalbook.com

The specific arrangement in this compound allows for selective reactions. For instance, under typical Stille coupling conditions, the tributylstannyl group at the 2-position can react preferentially, leaving the bromo group at the 5-position intact for subsequent transformations. This orthogonality enables a stepwise approach to the synthesis of polysubstituted pyridines. Conversely, conditions can be chosen to favor reaction at the C-Br bond, for example, in Suzuki or Sonogashira couplings, if the stannyl group's reactivity is tempered. This dual reactivity makes halogenated organostannyl pyridines highly valuable for creating molecular diversity from a single precursor. mdpi.com

Positioning of this compound within the Landscape of Organotin Chemistry

Within the broad field of organotin chemistry, this compound has carved out a niche as a key building block for the synthesis of advanced materials and complex organic molecules. Its unique 5-bromo, 2-stannyl substitution pattern provides a strategic advantage for the regioselective synthesis of disubstituted pyridines, which are otherwise challenging to prepare.

The utility of this specific compound is highlighted by its application in the synthesis of sophisticated molecular systems. For example, it serves as a crucial precursor for creating 1,10-phenanthroline-based ditopic ligands. nih.gov These ligands are subsequently used in the construction of bistable metallic rotaxanes, which are of interest in the field of molecular machinery. Another significant application is in the synthesis of donor-acceptor type isomeric platinum(II) complexes. nih.gov These complexes have demonstrated excellent optoelectronic properties, making them promising candidates for use in Organic Light Emitting Diode (OLED) applications. Furthermore, this compound has been utilized in the preparation of Pt(II) polymetallayne-derived orange phosphorescent polymers, which also have potential applications in phosphorescent OLEDs (PHOLEDs). nih.govnih.gov

The strategic importance of this compound lies in its ability to undergo chemoselective cross-coupling reactions. The tributylstannyl group at the 2-position can be selectively coupled under Stille conditions, allowing for the introduction of a diverse range of substituents. The remaining bromo group at the 5-position can then be subjected to a different cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a second, different substituent. This stepwise functionalization provides a high degree of control over the final molecular structure, a critical aspect in the rational design of functional materials and bioactive molecules. mdpi.comscbt.com

Below is a table summarizing key properties of this compound:

| Property | Value | Reference |

| CAS Number | 611168-46-8 | echemi.com |

| Molecular Formula | C17H30BrNSn | echemi.com |

| Molecular Weight | 447.04 g/mol | echemi.com |

The following table presents examples of reactions where this compound is a key starting material:

| Reaction Type | Coupling Partner | Product Type | Application | Reference |

| Stille Coupling | 2-Bromo-1,10-phenanthroline | Ditopic Ligand | Bistable Metallic Rotaxanes | nih.gov |

| Stille Coupling | Platinum-acetylide complexes | Donor-Acceptor Platinum(II) Complexes | OLEDs | nih.gov |

| Stille Coupling | Diethynyl-bridged monomers | Pt(II) Polymetallayne Polymers | PHOLEDs | nih.gov |

Eigenschaften

IUPAC Name |

(5-bromopyridin-2-yl)-tributylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJRPQMEYHJPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BrNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635368 | |

| Record name | 5-Bromo-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611168-46-8 | |

| Record name | 5-Bromo-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Tributylstannyl Pyridine

Direct Stannylation Approaches from Halogenated Pyridine (B92270) Precursors

The most common and direct route to 5-Bromo-2-(tributylstannyl)pyridine involves the stannylation of a dihalogenated pyridine precursor. This typically involves a lithium-halogen exchange followed by quenching with a trialkyltin electrophile. A prevalent starting material for this approach is 2,5-dibromopyridine.

The reaction is generally carried out at low temperatures, such as -78°C, to ensure regioselective metalation at the more reactive 2-position of the pyridine ring. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is used to effect the lithium-halogen exchange. Subsequent addition of tributyltin chloride ((C₄H₉)₃SnCl) introduces the tributylstannyl group, yielding the desired product. The choice of an ethereal solvent like anhydrous tetrahydrofuran (B95107) (THF) is typical for this type of organometallic reaction.

A representative procedure involves dissolving 2-bromopyridine (B144113) in anhydrous THF under an inert atmosphere (e.g., nitrogen) and cooling the solution to -78°C. A solution of n-butyllithium in n-hexane is then added slowly, and the mixture is stirred for a period to ensure complete lithium-halogen exchange. Following this, tributyltin chloride is added, and the reaction is allowed to proceed for several hours before being warmed to room temperature and quenched. Workup with a saturated aqueous solution of ammonium (B1175870) chloride is common to terminate the reaction. The product is then extracted and purified, often yielding a dark brown liquid.

Indirect Synthetic Pathways involving Strategic Functional Group Interconversions

One such indirect approach could start from a pyridine derivative with a different set of functional groups that can be chemically transformed into the desired bromo and tributylstannyl moieties. For example, a synthetic route could be devised starting from a nitropyridine derivative. The nitro group can be reduced to an amino group, which can then be converted to a bromine atom via a Sandmeyer-type reaction. The other position on the pyridine ring could be functionalized with a group amenable to conversion into the tributylstannyl group.

Another potential indirect route involves the ring-opening of pyridinium (B92312) salts to form Zincke aldehydes. nih.gov These intermediates can then be reacted with tributylstannyllithium to generate δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes. nih.govfigshare.com While this specific example does not directly yield this compound, the underlying principle of using pyridine ring-opening and subsequent functionalization with a stannyl (B1234572) group represents a viable, albeit more complex, indirect synthetic strategy. nih.govfigshare.com

Regioselective Synthesis of Substituted Tributylstannyl Pyridines

The regioselectivity of the stannylation reaction is a critical aspect, especially when dealing with substituted pyridine precursors. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a significant role in determining the position of stannylation.

In the case of 2,5-dibromopyridine, the bromine atom at the 2-position is more susceptible to lithium-halogen exchange than the bromine at the 5-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent C-2 position more acidic and the C-Br bond more polarized and thus more reactive towards organolithium reagents. This inherent reactivity difference allows for the regioselective formation of 2-lithiated-5-bromopyridine, which upon reaction with tributyltin chloride, affords this compound with high selectivity.

In more complex systems, achieving regioselectivity can be challenging. The presence of other functional groups on the pyridine ring can influence the site of metalation. For instance, the development of blocking groups has been a strategy to control the position of functionalization in pyridine chemistry. nih.gov While not specifically documented for the synthesis of this compound, such strategies could be adapted to direct the stannylation to a specific position if the inherent reactivity does not favor the desired isomer.

Control and Optimization of Reaction Conditions in Synthetic Procedures

The success of the synthesis of this compound, particularly via direct stannylation, is highly dependent on the careful control and optimization of reaction conditions. Key parameters include temperature, solvent, and the nature of the reagents.

Temperature: Maintaining a low temperature, typically -78°C, is crucial during the lithium-halogen exchange step. This minimizes side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent. It also helps to ensure the regioselectivity of the metalation.

Solvent: Anhydrous solvents, most commonly THF, are essential to prevent the quenching of the highly reactive organolithium intermediates. The polarity of the solvent can also influence reaction rates. numberanalytics.com

Reagents: The purity of the starting materials, particularly the halogenated pyridine and the organolithium reagent, is important for achieving high yields. The stoichiometry of the reagents must also be carefully controlled.

Catalyst and Ligands (in subsequent coupling reactions): While not part of the synthesis of the title compound itself, it is important to note that the purity and quality of this compound are critical for its subsequent use in Stille coupling reactions. The choice of palladium catalyst and ligands in these coupling reactions is crucial for their success. numberanalytics.comwiley-vch.deorgsyn.org For instance, palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often used. numberanalytics.com The use of bulky, electron-rich phosphine (B1218219) ligands can improve reaction outcomes. wiley-vch.deorgsyn.org Additives like lithium chloride (LiCl) can also enhance the rate of the subsequent coupling reaction. libretexts.org

The following table summarizes a typical set of reaction conditions for the direct stannylation of 2,5-dibromopyridine:

| Parameter | Condition | Purpose |

| Starting Material | 2,5-Dibromopyridine | Precursor with bromine at the desired positions. |

| Reagent | n-Butyllithium (n-BuLi) | Effects lithium-halogen exchange. |

| Reagent | Tributyltin chloride ((C₄H₉)₃SnCl) | Introduces the tributylstannyl group. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Provides an inert reaction medium. |

| Temperature | -78 °C | Ensures regioselectivity and minimizes side reactions. |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |

| Workup | Saturated aq. NH₄Cl | Quenches the reaction. |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Tributylstannyl Pyridine

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of the synthetic utility of 5-Bromo-2-(tributylstannyl)pyridine, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. The compound primarily engages in these reactions as the organostannane partner.

This compound is an exemplary substrate for the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. wikipedia.org In this reaction, the compound serves as the source of a 5-bromo-2-pyridyl nucleophile.

The catalytic cycle of the Stille reaction is well-established and involves three fundamental steps. wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with an organic electrophile (R²-X) to form a Pd(II) complex. wikipedia.org

Transmetalation: The organostannane, this compound, transfers its pyridyl group to the Pd(II) center, displacing the halide and forming a new organopalladium intermediate. This is typically the rate-determining step in the cycle. wikipedia.org

Reductive Elimination: The newly formed Pd(II) complex eliminates the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Due to its utility in Stille couplings, this compound is employed in the synthesis of complex molecules, including donor-acceptor type platinum(II) complexes with optoelectronic properties for OLED applications and 1,10-phenanthroline (B135089) based ligands used in the creation of metallic rotaxanes. chemicalbook.comsigmaaldrich.com

The Stille reaction's broad scope allows this compound to be coupled with a wide array of sp²-hybridized carbon electrophiles. The choice of catalyst, ligands, and reaction conditions can be optimized for specific substrate pairings. Typical electrophiles include aryl, heteroaryl, and vinyl halides or triflates, as well as acyl chlorides for the synthesis of ketones. wikipedia.org

Below is a table illustrating the potential coupling partners for this compound in Stille reactions.

| Electrophile Type | Example Electrophile | Resulting Product Structure |

| Aryl Iodide | Iodobenzene | 2-(Phenyl)-5-bromopyridine |

| Aryl Bromide | Bromobenzene | 2-(Phenyl)-5-bromopyridine |

| Vinyl Triflates | 1-Cyclohexenyl triflate | 2-(1-Cyclohexenyl)-5-bromopyridine |

| Acyl Chlorides | Benzoyl chloride | (5-Bromopyridin-2-yl)(phenyl)methanone |

| Heteroaryl Bromide | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-bromopyridine |

This table represents generalized examples of Stille coupling reactions.

A significant side reaction in Stille couplings is the homocoupling of the organostannane reagent, which for this compound would result in the formation of 5,5'-dibromo-2,2'-bipyridine (B102527). wikipedia.org This undesired pathway competes with the desired cross-coupling reaction and can diminish the yield of the target product.

Two primary mechanisms are proposed for this homocoupling side reaction:

Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react directly with the Pd(II) catalyst source before the catalytic cycle is fully established, leading to reductive elimination of the homocoupled dimer. wikipedia.org

Radical Process: The Pd(0) catalyst can engage in a radical process with the organostannane, ultimately leading to the dimer. wikipedia.org

Careful control of reaction conditions, such as temperature, catalyst choice, and stoichiometry, is crucial to minimize these competitive homocoupling pathways and maximize the yield of the cross-coupled product. rsc.org

Involvement in Other Transition Metal-Mediated Transformations

While palladium is the most common metal used to mediate reactions involving this compound, other transition metals can also play a role. For instance, copper(I) salts, particularly copper(I) iodide (CuI), are frequently used as co-catalysts in Stille reactions. researchgate.net The addition of copper can accelerate the transmetalation step, especially with less reactive substrates.

Furthermore, related cross-coupling reactions can be achieved with other metals. Nickel catalysts, often with bipyridine or phosphine (B1218219) ligands, can mediate cross-Ullmann reactions between two different aryl electrophiles, showcasing the potential for alternative multimetallic catalytic systems. wisc.edu Although specific examples with this compound are not extensively documented, the principles of nickel-catalyzed couplings are well-established in organic synthesis.

Nucleophilic and Electrophilic Reactivity Patterns of the Stannyl (B1234572) Moiety

The tributylstannyl group ([Sn(Bu)₃]) is the primary site of nucleophilic reactivity in the molecule during cross-coupling reactions. In the transmetalation step of the Stille coupling, the bond between the pyridine (B92270) ring and the tin atom is cleaved, and the pyridyl group behaves as a nucleophile that is transferred to the palladium center. wikipedia.org

Conversely, the stannyl moiety can also be susceptible to electrophilic attack under certain conditions, a process known as destannylation.

Protodestannylation: In the presence of acid, the tributylstannyl group can be replaced by a hydrogen atom.

Halodestannylation: Reaction with halogens, such as iodine (I₂), can replace the stannyl group with a halogen atom, which would yield 5-bromo-2-iodopyridine.

These reactions provide alternative pathways for functionalization, although they are generally less utilized than the more versatile cross-coupling reactions.

Bromine Atom Reactivity and Subsequent Functionalization

The bromine atom at the C5 position provides a second, distinct reactive handle on the molecule, behaving as an electrophilic site. This allows for subsequent functionalization, typically after the stannyl group has been utilized in a primary coupling reaction. However, the C-Br bond can also be targeted directly.

Two major strategies for functionalizing the bromine atom are:

Metal-Halogen Exchange: The bromine atom can be exchanged for a metal, most commonly lithium, by treatment with a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (-78 °C). researchgate.netarkat-usa.org This generates a highly reactive lithiated intermediate, 2-(tributylstannyl)-5-lithiopyridine, which can then be quenched with a variety of electrophiles to introduce new substituents at the 5-position. researchgate.net

| Electrophile | Reagent Example | Functional Group Introduced at C5 |

| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |

| Ketone | Acetone | -C(OH)(CH₃)₂ (Tertiary Alcohol) |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |

| Alkyl Halide | Methyl Iodide | -CH₃ (Methyl) |

This table illustrates potential functionalizations following a lithium-halogen exchange reaction.

Transition Metal-Catalyzed Cross-Coupling: The C-Br bond can serve as the electrophilic partner in other cross-coupling reactions. This enables the synthesis of diverse structures.

Suzuki-Miyaura Coupling: The bromine atom can be coupled with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a widely used method for forming biaryl structures.

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing aryl-alkyne structures. The reactivity order for halides in this reaction is generally I > Br > Cl. wikipedia.org

This dual reactivity makes this compound a valuable building block for the programmed, stepwise synthesis of highly substituted pyridine derivatives.

Applications of 5 Bromo 2 Tributylstannyl Pyridine in Advanced Organic Synthesis

Construction of Oligo- and Poly-pyridinic Ligands and Frameworks

The ability to introduce a 5-bromopyridin-2-yl unit into a molecular structure is a powerful strategy for synthesizing oligo- and poly-pyridinic ligands. These ligands are of immense interest due to their exceptional coordination properties with a wide range of metal ions, forming the basis for supramolecular assemblies, functional materials, and catalytic systems.

5-Bromo-2-(tributylstannyl)pyridine is a key reagent in the Stille coupling methodology for creating asymmetrically substituted bipyridines. By coupling with another bromopyridine or a stannylated pyridine (B92270), a variety of bipyridine scaffolds can be accessed. For instance, the reaction of this compound with aryl bromides under palladium catalysis yields 5-aryl-2,2'-bipyridines. The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) and 5-bromo-2,2'-bipyridine (B93308) are notable examples that serve as intermediates for more complex ligands. nih.gov The Stille reaction between stannylated pyridines and bromopyridines, catalyzed by complexes like PdCl₂(PPh₃)₂, is a well-established method for forming the bipyridine core. mdpi.com

These reactions are typically performed in an inert atmosphere using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable organic solvent. The resulting substituted bipyridines are foundational components for creating materials for photovoltaics and organic light-emitting diodes (OLEDs). nih.gov

Table 1: Synthesis of Substituted Bipyridines via Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2,5-Dibromopyridine | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄ | Xylene | Reflux, 15h | 5-Bromo-2,2'-bipyridine | 63% chemicalbook.com |

| 2,5-Dibromopyridine | 2-(Tributylstannyl)pyridine | [Pd(PPh₃)₄] | Benzene / Diisopropylamine | 80 °C | 5-Bromo-2,2'-bipyridine | High researchgate.net |

Functionalized terpyridines, which are powerful tridentate ligands, can be synthesized in a stepwise manner using this compound as a key intermediate. The synthesis often involves coupling reactions to build the three-pyridine-ring system. For example, a common strategy involves the Stille coupling of a stannylated pyridine derivative, such as this compound, with a pre-functionalized brominated pyridine or bipyridine unit. This modular approach allows for the introduction of a wide array of functional groups onto the terpyridine scaffold, tuning its electronic and steric properties for specific applications in catalysis and materials science. Research has demonstrated the synthesis of various terpyridine ligands, such as 4′-(biphenyl-4-yl)-2,2′:6′,2″-terpyridine (bptpy) and its derivatives, which are then used to form metal complexes. mdpi.com

Table 2: Example of Functionalized Terpyridine Synthesis

| Precursor | Coupling Partner | Catalyst System | Product | Application |

| 2-(4-ethynyl-6-(pyridin-2-yl)pyridin-2-yl)pyridine | 1-bromo-4-(2-phenylethynyl)benzene | Pd(PPh₃)₄ / CuI | 4′-(4″′-(Ethynylphenyl)phenylethynyl)-2,2′:6′,2″-terpyridine (papatpy) | Ligand for Ruthenium(II) complexes mdpi.com |

The rigid, planar structure of 1,10-phenanthroline (B135089) makes it an excellent scaffold for constructing sophisticated ditopic ligands. This compound can be used to synthesize these complex structures through palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In a typical synthesis, the stannylated pyridine is coupled to a suitably functionalized phenanthroline core, such as a brominated or di-brominated phenanthroline. This reaction attaches pyridyl units to the phenanthroline backbone, creating a ligand with multiple distinct coordination sites (ditopic). Such ligands are instrumental in the assembly of metallo-supramolecular architectures, including bistable metallic rotaxanes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The synthesis of 5-bromo-1,10-phenanthroline (B1267314) is a key step, as this intermediate can then be further functionalized. researchgate.net

Table 3: Synthesis of Phenanthroline-Derived Ligands

| Pyridine Precursor | Phenanthroline Core | Coupling Type | Product Application |

| This compound | 5-Bromo-1,10-phenanthroline | Stille Coupling | Preparation of bistable metallic rotaxanes sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Precursors for Advanced Materials and Functional Molecules

The ligands and polymers synthesized from this compound possess unique photophysical and electronic properties, making them ideal candidates for use in advanced materials. Their applications span from optoelectronics to the development of novel conjugated polymer systems.

This compound is a critical precursor for ligands used in donor-acceptor type isomeric platinum(II) complexes that exhibit excellent optoelectronic properties for Organic Light-Emitting Diode (OLED) applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The pyridine-based ligands derived from this compound are incorporated into metal complexes, often with heavy metals like iridium or platinum, to create phosphorescent emitters for Phosphorescent OLEDs (PHOLEDs). These devices harness both singlet and triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100%. The ligands help to tune the emission color, thermal stability, and charge-transporting properties of the final material. nih.gov For example, Pt(II) complexes featuring ligands derived from this building block can function as orange phosphorescent emitters. sigmaaldrich.comsigmaaldrich.com

Table 4: Applications in Optoelectronic Materials

| Compound Class | Specific Application | Resulting Property |

| Donor-acceptor type isomeric platinum(II) complexes | OLEDs | Excellent optoelectronic properties sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Pt(II) polymetallayne-derived polymers | PHOLEDs | Orange phosphorescent emission sigmaaldrich.comsigmaaldrich.com |

The dual reactivity of this compound facilitates its use in the synthesis of conjugated polymers, particularly polymetallaynes. These are a class of organometallic polymers where metal atoms are part of the polymer backbone, linked by acetylenic units. The synthesis often involves a Sonogashira or Stille polycondensation reaction. For instance, a di-ethynyl functionalized monomer can be polymerized with a metal-containing monomer derived from the bipyridyl ligands discussed previously. This compound is specifically cited as a precursor for Pt(II) polymetallaynes that function as orange phosphorescent polymers, which are applicable in PHOLEDs. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These materials combine the processability of polymers with the unique electronic and photophysical properties conferred by the metal centers and conjugated backbone.

Table 5: Polymer Systems Derived from this compound

| Polymer Type | Metal Center | Synthetic Route | Key Application |

| Polymetallayne | Platinum (Pt) | Stille / Sonogashira Polycondensation | Orange phosphorescent emitters for PHOLEDs sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Building Blocks for Supramolecular Assemblies and Molecular Rods

The rigid aromatic core of the pyridine ring combined with the versatile reactivity of the tributylstannyl group makes this compound an excellent starting material for the synthesis of extended, linear molecular systems often referred to as molecular rods. These structures are fundamental components in the fields of supramolecular chemistry and molecular electronics.

The primary method for extending the molecular framework using this reagent is the Stille cross-coupling reaction. In this palladium-catalyzed reaction, the tributylstannyl group acts as a nucleophilic partner, enabling the formation of a new carbon-carbon bond with an organohalide. By coupling this compound with other aromatic halides, chemists can construct rigid, conjugated oligomers and polymers. For instance, the synthesis of thienyl-pyridine structures, which can serve as ligands, demonstrates the utility of related tributylstannyl pyridine derivatives in creating larger, functional molecules. diva-portal.org The bromine atom on the pyridine ring is preserved during this initial coupling, providing a reactive handle for subsequent transformations. This allows for the sequential assembly of well-defined, multi-component molecular rods where different aromatic units can be precisely positioned along the molecular axis. These rod-like molecules are precursors to molecular wires and switches, which are of significant interest for creating molecular-scale electronic devices. diva-portal.org

Table 1: Stille Cross-Coupling for Molecular Rod Construction

| Reactant A | Reactant B (Example) | Catalyst | Product Type | Potential Application |

|---|

Role in the Synthesis of Specific Bioactive Probes and Imaging Agents

The development of targeted molecular probes for biomedical imaging, particularly for Positron Emission Tomography (PET), is a critical area of research. This compound serves as a key precursor in the synthesis of these complex molecules, especially those designed for neuroimaging.

Application in Radiolabeling Strategies for Benzofuran-Pyridine Derivatives

Benzofuran-pyridine derivatives are a class of compounds that have shown significant promise as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease. nih.gov The introduction of a short-lived positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), into these molecules is necessary for their use in PET scans. Arylstannanes, including this compound, are well-established and highly effective precursors for radiofluorination. mdpi.com

The process, known as radiofluorodestannylation, involves the reaction of the stannyl (B1234572) precursor with nucleophilic [¹⁸F]fluoride. This reaction displaces the tributyltin group and installs the ¹⁸F atom onto the pyridine ring with high efficiency and selectivity. The mild conditions required for this transformation are crucial for complex, sensitive molecules. mdpi.comnih.govresearchgate.net

The synthetic strategy can proceed in two ways:

Late-Stage Radiolabeling: A complete benzofuran-pyridine scaffold containing the tributylstannyl group is first synthesized. rsc.org This molecule is then subjected to the radiofluorination reaction as the final step to produce the desired PET tracer.

Synthon Approach: this compound is first radiolabeled to produce 5-bromo-2-[¹⁸F]fluoropyridine. This radiolabeled building block is then rapidly coupled to a benzofuran (B130515) partner in a subsequent step to assemble the final imaging agent.

The ability to use stannyl precursors like this compound simplifies the synthesis of ¹⁸F-labeled PET probes, making these vital diagnostic tools more accessible. mdpi.com

Table 2: Radiolabeling via Fluorodestannylation

| Precursor | Radioisotope Source | Key Features | Resulting Structure |

|---|---|---|---|

| This compound | [¹⁸F]Fluoride | High efficiency displacement of the stannyl group | 5-Bromo-2-[¹⁸F]fluoropyridine |

Utility in the Formation of Organometallic Complexes and Catalysts

The strategic placement of reactive groups makes this compound an ideal starting point for designing custom ligands used in coordination chemistry. These ligands can then be used to form organometallic complexes with unique catalytic or photophysical properties.

Ligand Precursor in Coordination Chemistry

The creation of polydentate ligands, which can bind to a metal center through multiple atoms, is fundamental to the development of stable and reactive organometallic complexes. This compound is used as a precursor to bi- and tridentate ligands through sequential cross-coupling reactions.

A common strategy involves first using the tributylstannyl group in a Stille coupling to attach another heterocyclic ring, such as thiophene. diva-portal.org This step yields a 5-bromo-2-(thienyl)pyridine intermediate. The remaining bromine atom can then be functionalized in a second coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a third coordinating group or to link the bidentate unit to another part of a larger molecule. This stepwise approach provides precise control over the final ligand structure, allowing for the fine-tuning of its electronic and steric properties to suit a specific metal center and desired application.

Synthesis of Complexes for Photoinduced and Electron-Transfer Processes

Ligands derived from this compound are instrumental in constructing metal complexes capable of undergoing photoinduced electron transfer or exhibiting specific photophysical properties. diva-portal.org When coordinated with transition metals like ruthenium or iridium, ligands containing pyridine and other aromatic heterocycles can form complexes with intense metal-to-ligand charge transfer (MLCT) bands. diva-portal.org

Upon absorption of light, an electron is promoted from a metal-centered orbital to a ligand-centered orbital. This excited state can then participate in energy or electron transfer processes. diva-portal.org By systematically modifying the ligand structure—a process enabled by the controlled, stepwise synthesis starting from precursors like this compound—researchers can tune the energy levels of the orbitals involved. This allows for the rational design of photosensitizers, photocatalysts, and components for light-emitting devices with tailored absorption and emission profiles.

Spectroscopic and Structural Elucidation of 5 Bromo 2 Tributylstannyl Pyridine and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as tin.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 5-Bromo-2-(tributylstannyl)pyridine reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the tributyltin moiety. The aromatic region of the spectrum displays signals for the three protons on the pyridine ring. Their chemical shifts and coupling patterns are indicative of their relative positions and the electronic effects of the bromo and tributylstannyl substituents. The aliphatic region is characterized by a series of multiplets corresponding to the butyl groups attached to the tin atom. The integration of these signals confirms the ratio of aromatic to aliphatic protons, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.63 | d | 1H | H-6 (Pyridine) |

| 7.78 | dd | 1H | H-4 (Pyridine) |

| 7.20 | d | 1H | H-3 (Pyridine) |

| 1.58 - 1.48 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 1.37 - 1.27 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 1.15 - 1.05 | m | 6H | Sn-(CH₂CH₂CH₂CH₃)₃ |

| 0.89 | t | 9H | Sn-(CH₂CH₂CH₂CH₃)₃ |

Note: Data presented is a representative example and may vary slightly based on solvent and instrument parameters.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. For this compound, distinct resonances are observed for each of the five carbon atoms of the pyridine ring and the four unique carbons of the tributyl groups. rsc.org The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the organometallic tin group. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.1 | C-2 (Pyridine) |

| 150.1 | C-6 (Pyridine) |

| 141.5 | C-4 (Pyridine) |

| 129.8 | C-3 (Pyridine) |

| 119.5 | C-5 (Pyridine) |

| 29.1 | Sn-(CH₂) |

| 27.3 | Sn-(CH₂CH₂) |

| 13.7 | Sn-(CH₂CH₂CH₂) |

| 10.9 | Sn-(CH₂CH₂CH₂CH₃) |

Note: Data presented is a representative example and may vary slightly based on solvent and instrument parameters. rsc.org

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Stannyl (B1234572) Moiety Characterization

¹¹⁹Sn NMR spectroscopy is a highly specific technique for characterizing organotin compounds. The chemical shift of the tin nucleus is sensitive to its coordination environment and the nature of the organic groups attached. For this compound, the ¹¹⁹Sn NMR spectrum exhibits a single resonance, confirming the presence of one tin environment. The chemical shift value provides valuable information about the electronic state of the tin atom within the molecule. A representative ¹¹⁹Sn NMR chemical shift for a similar compound, 2-(Tributylstannyl)pyridine, is reported to be in the region of -39.75 ppm. rsc.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies. The aliphatic C-H stretching and bending vibrations of the tributyl groups are also prominent in the spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1570, 1540, 1450 | Pyridine Ring C=C, C=N Stretch |

| ~1010 | C-Br Stretch |

| ~730 | Aromatic C-H Bend |

Note: Data presented is a representative example and may vary based on the physical state of the sample (e.g., liquid film, KBr pellet).

X-ray Diffraction Analysis for Solid-State Structure Determination

For a crystalline derivative, XRD analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The data obtained would allow for the construction of an electron density map, from which the positions of the individual atoms can be determined. This would confirm the planar structure of the pyridine ring, the tetrahedral geometry around the tin atom, and the specific conformation of the tributyl groups in the solid state. Powder X-ray diffraction (pXRD) could also be utilized to analyze a polycrystalline sample, providing information about its phase purity and crystal lattice parameters. ucmerced.edu

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of organostannanes, including 5-Bromo-2-(tributylstannyl)pyridine, often involves the use of highly reactive organometallic reagents and stoichiometric amounts of tin halides, which raises environmental and safety concerns due to the toxicity of organotin compounds. wikipedia.org Consequently, a significant research thrust is the development of greener synthetic methodologies.

Emerging strategies focus on transition metal-catalyzed C-H activation as a more atom-economical approach. researchgate.netrsc.org The direct stannylation of a 5-bromopyridine precursor via C-H activation would circumvent the need for pre-functionalized starting materials, thereby reducing waste and synthetic steps. researchgate.netrsc.org While direct C-H stannylation of pyridines is a developing field, the principles established for other C-H functionalizations offer a promising blueprint. researchgate.netrsc.org

Another frontier is the adoption of continuous flow chemistry. nih.govyoutube.comnih.gov Flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. youtube.com The on-demand generation of reactive intermediates in a flow system could minimize the risks associated with the accumulation of toxic organotin species. youtube.com The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its sustainable production.

Future research in this area will likely focus on:

The design of highly efficient and selective catalysts for the direct C-H stannylation of bromopyridines.

The optimization of reaction conditions in flow reactors to maximize yield and minimize waste.

The exploration of alternative, less toxic tin reagents or in-situ generation methods.

Expansion of Cross-Coupling Partners and Reaction Scope

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or triflates, is the primary application of this compound. wikipedia.org This reaction allows for the introduction of the 5-bromo-2-pyridyl moiety into a wide array of organic molecules. While couplings with aryl and vinyl halides are common, the expansion to a broader range of coupling partners is an active area of research. wikipedia.orgnih.gov

The "2-pyridyl problem," which refers to the often-poor reactivity and instability of 2-pyridyl organometallics in cross-coupling reactions, presents a challenge that researchers are continuously working to overcome. nih.gov The development of new catalyst systems and reaction conditions that are tolerant of diverse functional groups and can efficiently couple with a wider variety of electrophiles is crucial.

Future research is expected to expand the scope of cross-coupling partners for this compound to include:

Heteroaromatic halides: Enabling the synthesis of complex bi- and polyheterocyclic systems with applications in medicinal chemistry and materials science. nih.govuzh.ch

Alkynyl halides: Providing access to pyridyl-substituted alkynes, which are valuable precursors for further transformations.

Acyl chlorides: In a variation known as Stille-carbonylative cross-coupling, the incorporation of a carbonyl group can lead to the efficient synthesis of ketones. wikipedia.org

The following table summarizes the potential expansion of the reaction scope for this compound:

| Coupling Partner Class | Example of Partner | Resulting Structure | Potential Applications |

| Heteroaromatic Halides | Bromo-1,2,3-triazine | 5-Bromo-2-(1,2,3-triazin-5-yl)pyridine | Synthesis of novel N-heterocycles |

| Vinyl Halides | Vinyl bromide | 5-Bromo-2-vinylpyridine | Polymer synthesis, natural product synthesis |

| Alkynyl Halides | Iodoacetylene | 5-Bromo-2-ethynylpyridine | Precursor for functional materials |

| Acyl Chlorides | Benzoyl chloride | (5-Bromo-2-pyridyl)(phenyl)methanone | Pharmaceutical intermediates |

Exploration of Novel Catalytic Applications Beyond Conventional Coupling Reactions

The pyridine (B92270) nucleus within this compound offers a site for coordination with metal centers. Following cross-coupling reactions, the resulting substituted pyridines can act as ligands in the formation of catalytically active metal complexes. tcu.edu A particularly interesting avenue is the synthesis of terpyridine-like ligands, which are known to form stable and catalytically versatile complexes with a variety of transition metals. rsc.orgnih.gov

These terpyridine-metal complexes have shown promise in a range of catalytic transformations that go beyond traditional cross-coupling, including:

Hydrofunctionalization of C-C multiple bonds: The addition of H-X bonds across double or triple bonds. nih.gov

Reductive coupling reactions: The formation of C-C bonds between two electrophiles. mdpi.com

Single-electron transfer processes: Facilitating radical-based transformations. nih.gov

Furthermore, pyridine-containing ligands have been explored in other catalytic systems. For instance, silver(I) complexes with pyridine-containing macrocyclic ligands have been shown to catalyze A³-coupling reactions (aldehyde-alkyne-amine). researchgate.net This suggests that derivatives of this compound could be incorporated into ligands for a broader spectrum of catalytic applications.

Design and Synthesis of Advanced Functional Materials Incorporating the Pyridine-Stannane Motif

The unique electronic and structural properties of the 5-bromo-2-pyridyl group, which can be readily introduced using this compound, make it an attractive building block for the design and synthesis of advanced functional materials.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs) . rsc.orgresearchgate.netmdpi.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating pyridine-containing ligands derived from this compound, it is possible to create MOFs with tailored properties for applications in:

Luminescence and Sensing: The pyridine moiety can influence the photophysical properties of the MOF, leading to materials that can be used for chemical sensing. mdpi.comrsc.org

Heterogeneous Catalysis: The ordered pores and accessible metal sites within MOFs can be exploited for size- and shape-selective catalysis. rsc.org

Gas Storage and Separation: The tunable pore size and surface chemistry of MOFs are ideal for the selective adsorption of gases.

Another important application is in the field of optoelectronics and supramolecular chemistry . Terpyridine-based ligands, synthesized from precursors like this compound, form strong complexes with various metal ions. These complexes are being investigated for their use in:

Photovoltaics: As sensitizers in dye-sensitized solar cells. rsc.org

Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.

Supramolecular Assemblies: The formation of complex, self-assembled structures with unique functions. rsc.org

The table below highlights some of the advanced functional materials that can be synthesized using the pyridine-stannane motif and their potential applications.

| Material Class | Key Feature | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Tunable porosity and functionality | Gas storage, catalysis, sensing |

| Terpyridine-Metal Complexes | Strong metal coordination, rich redox chemistry | Photovoltaics, OLEDs, supramolecular chemistry |

| Functional Polymers | Tailored electronic and physical properties | Conductive materials, sensors |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(tributylstannyl)pyridine?

Answer: The synthesis typically involves palladium-catalyzed Stille coupling reactions. A precursor like 5-bromo-2-iodopyridine reacts with tributyltin reagents under inert conditions. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) .

- Reaction conditions : Temperatures ranging from 60–100°C for 12–24 hours, with strict exclusion of oxygen and moisture to prevent tin reagent oxidation .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients. Confirmatory techniques include ¹H/¹³C NMR and ¹¹⁹Sn NMR to verify tributylstannyl incorporation .

Q. How is the structural integrity of this compound validated?

Answer:

- Spectroscopic methods :

- Mass spectrometry : High-resolution ESI-MS to observe molecular ion peaks (e.g., [M+H]⁺ at m/z 448.06 for C₁₇H₃₀BrNSn) .

- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL-90) resolves bond lengths and angles, as demonstrated in analogous stannyl-pyridine complexes .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Stille cross-coupling reactions using this compound?

Answer: Common issues and solutions:

- Catalyst deactivation : Use freshly distilled solvents (e.g., THF) to eliminate trace oxygen/moisture. Add catalytic CuI or AsPh₃ to stabilize Pd(0) intermediates .

- Side reactions : Tributyltin homocoupling can occur; optimize stoichiometry (1:1.2 ratio of stannyl reagent to aryl halide) and reduce reaction time .

- Substrate limitations : Steric hindrance from the pyridine ring may slow reactivity. Substitute Pd catalysts with bulkier ligands (e.g., XPhos) to enhance turnover .

Q. What role does this compound play in gold-catalyzed reactions?

Answer: This compound serves as a transmetallation agent in Au(III) catalysis. For example:

- Au(III) complex synthesis : Reacts with AuCl₃ to form (N,C)-Au(III) complexes, where the stannyl group facilitates ligand transfer. These complexes show catalytic activity in C–H functionalization and cycloaddition reactions .

- Mechanistic insight : The tributylstannyl group’s strong transmetallation capability enables efficient transfer of the pyridyl ligand to Au centers, critical for catalytic cycle initiation .

Q. What safety protocols are critical when handling tributylstannyl compounds?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .

- Waste disposal : Collect residues in sealed containers labeled for hazardous organotin waste. Neutralize with KMnO₄ under acidic conditions before disposal .

- Exposure response : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .

Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing bromine : Activates the pyridine ring toward electrophilic substitution, enhancing oxidative addition to Pd(0) catalysts .

- Steric effects : The 2-position tributylstannyl group directs coupling to the 5-bromo site, favoring regioselective bond formation. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Answer:

- Anticancer agents : Used to introduce pyridyl motifs into tetrazole derivatives (e.g., Tedizolid analogs) via Stille coupling, leveraging its stability under diverse reaction conditions .

- Material science : Serves as a precursor for conductive polymers, where the pyridine-tin moiety enhances electron transport properties .

Q. How can researchers address discrepancies in crystallographic data for stannyl-pyridine complexes?

Answer:

- Phase annealing : Apply SHELX-90’s phase-refinement algorithms to resolve ambiguous electron density maps, particularly for heavy atoms like Sn .

- Thermal parameters : High displacement parameters (Ueq) for tin may indicate disorder; collect data at low temperatures (e.g., 100 K) to improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.